1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Beschreibung

Overview of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic Acid

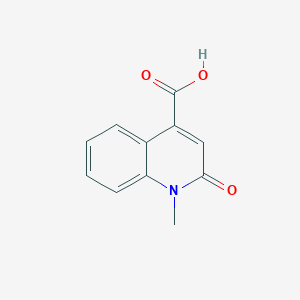

This compound (C₁₁H₉NO₃) is a heterocyclic compound featuring a quinoline backbone substituted with a methyl group at the 1-position, a ketone group at the 2-position, and a carboxylic acid moiety at the 4-position (Figure 1). Its molecular weight is 203.19 g/mol, and it exhibits a planar aromatic system with conjugated π-electrons, enabling unique electronic and steric properties. The compound’s crystallographic data reveals a monoclinic crystal system with hydrogen-bonded dimers stabilizing its solid-state structure.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 g/mol |

| IUPAC Name | 1-Methyl-2-oxoquinoline-4-carboxylic acid |

| Melting Point | >150°C (decomposition) |

| Solubility | Limited in water; soluble in polar aprotic solvents (e.g., DMF, DMSO) |

Historical Context and Discovery

The compound’s synthesis traces back to modifications of the Pfitzinger reaction, a classical method for quinoline-4-carboxylic acid derivatives. Early work in the 20th century focused on cyclocondensation of isatin derivatives with carbonyl compounds under alkaline conditions. Modern synthetic routes, such as the alkylation of ethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate with iodomethane in dimethylformamide (DMF), were optimized in the 2010s to improve yields (>80%). Its structural characterization became feasible with advancements in NMR and X-ray crystallography, confirming regioselective methylation at the 1-position.

Significance in Heterocyclic Chemistry

The quinoline scaffold is a cornerstone of heterocyclic chemistry due to its bioisosteric resemblance to natural alkaloids and pharmaceuticals. The this compound variant introduces three distinct functional groups, enabling diverse chemical modifications:

- Position 1 : Methyl group enhances lipophilicity, influencing pharmacokinetic properties.

- Position 2 : Ketone participates in hydrogen bonding and serves as a site for nucleophilic attacks.

- Position 4 : Carboxylic acid allows salt formation or esterification, broadening application scope.

This trifunctional architecture makes it a versatile intermediate in synthesizing antimalarial, anticancer, and antimicrobial agents.

Relevance to Academic and Industrial Research

Academic studies emphasize its role as a precursor in metal-organic frameworks (MOFs) and enzyme inhibitors. Industrially, it is used in high-throughput screening libraries for drug discovery, particularly in optimizing kinase and protease inhibitors. Recent patents highlight its utility in synthesizing photoluminescent materials and biodegradable polymers. Collaborative efforts between academia and industry aim to exploit its modularity for targeted drug delivery systems.

Eigenschaften

IUPAC Name |

1-methyl-2-oxoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-12-9-5-3-2-4-7(9)8(11(14)15)6-10(12)13/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPUDHXQUWBZZMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90440350 | |

| Record name | 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62542-44-3 | |

| Record name | 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Stepwise Process:

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation of isatin with acetone under highly basic conditions | Base: NaOH, KOH, or similar; 25–35 °C, reflux 5–15 h | Formation of 2-toluquinoline-4-carboxylic acid intermediate |

| 2 | Addition reaction of intermediate with phenyl aldehyde | Heating at 95–105 °C for 1–6 h | Formation of addition product |

| 3 | Dehydration under diacetyl oxide conditions | Specific dehydration reagents | Formation of dehydrated intermediate |

| 4 | Oxidation using potassium permanganate solution | Aqueous KMnO4, controlled temperature | Oxidation to quinoline-4-carboxylic acid derivative |

| 5 | Decarboxylation reaction | Heating or catalytic conditions | Final quinoline carboxylic acid compound |

This method is notable for its use of readily available starting materials and the ability to introduce diverse substituents through aldehyde variation.

Chlorination and Functionalization of Quinoline Precursors

An alternative synthetic route involves chlorination of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at elevated temperatures, followed by nucleophilic substitution to introduce methyl groups or other substituents at the 1-position.

- Reagents: POCl₃, DMF, nucleophiles such as methylamine or methyl esters.

- Conditions: Heating at approximately 100 °C for several hours.

- Purification: Column chromatography on silica gel, yielding 60–80% of the desired compound.

This approach allows for precise modification of the quinoline ring and is useful in synthesizing derivatives for biological evaluation.

Microwave-Assisted Synthesis

Recent advances have incorporated microwave-assisted synthesis techniques to improve reaction rates and yields in the preparation of this compound.

- Advantages: Reduced reaction times from hours to minutes, enhanced product purity.

- Typical Reactions: Cyclization steps and condensation reactions under microwave irradiation.

- Industrial Relevance: Suitable for scale-up due to energy efficiency and reproducibility.

Analytical Data and Characterization

Key analytical techniques used to confirm the structure and purity of this compound include:

| Technique | Purpose | Typical Findings |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural elucidation (¹H and ¹³C) | Chemical shifts consistent with quinoline core and methyl/carboxyl groups |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z 203.19 (Molecular weight) |

| Melting Point Analysis | Purity assessment | Sharp melting point indicative of pure compound |

| Infrared Spectroscopy (IR) | Functional group identification | Characteristic peaks for carbonyl (C=O) and carboxylic acid (O–H) groups |

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Yield Range |

|---|---|---|---|---|

| Cyclization of aniline with β-keto esters | Aniline derivatives, β-keto esters | Acidic conditions, reflux or microwave | Straightforward, scalable | Moderate to high |

| Reaction with diethyl ethoxymethylenemalonate | Aniline derivatives, diethyl ethoxymethylenemalonate | Reflux, ethanol/toluene | Good control of substitution | Moderate to high |

| Multi-step synthesis from isatin | Isatin, acetone, phenyl aldehyde | Basic conditions, oxidation, decarboxylation | Versatile, uses accessible materials | Moderate |

| Chlorination and substitution | Quinoline-4-carboxylic acid precursor | POCl₃, DMF, nucleophiles | Precise functionalization | 60–80% |

| Microwave-assisted synthesis | Various precursors | Microwave irradiation | Fast, high purity | High |

Research Findings and Considerations

- The choice of synthetic route depends on available starting materials, desired substitution patterns, and scale.

- Microwave-assisted methods have demonstrated superior efficiency and are increasingly preferred in modern laboratories.

- Multi-step syntheses allow for structural diversity but require careful control of reaction conditions.

- Purification typically involves chromatographic techniques and recrystallization to achieve high purity suitable for biological testing.

Analyse Chemischer Reaktionen

1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline-2,4-dione derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 1-methyl-2-hydroxy-1,2-dihydroquinoline-4-carboxylic acid.

Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alcohols and amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid possesses the molecular formula . It features a quinoline core with a carboxylic acid group at the 4-position and a methyl group at the 1-position. The synthesis of this compound can be achieved through various methods, including:

- Cyclization of aniline derivatives with β-keto esters under acidic conditions.

- Microwave-assisted synthesis to optimize yield and purity.

The compound can undergo several chemical reactions, such as oxidation, reduction, and substitution, allowing for the formation of various derivatives that enhance its biological activity.

This compound exhibits a range of biological activities, making it valuable in pharmaceutical research:

Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains by inhibiting essential enzymes like DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication.

Anticancer Properties : Research indicates that it can induce apoptosis in cancer cells and inhibit cell proliferation across several cancer cell lines. Notably, in vitro studies using the MCF-7 breast cancer cell line have shown promising results compared to standard treatments like Doxorubicin .

Anti-inflammatory Effects : Evidence suggests that this compound may possess anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.

Case Studies

Several studies have explored the biological activity of this compound:

- Antimycobacterial Activity : A study demonstrated significant activity against multidrug-resistant strains of Mycobacterium tuberculosis (M. tb), indicating promising efficacy compared to first-line anti-TB drugs .

- Anticancer Studies : In vitro assays using the MCF-7 breast cancer cell line revealed that derivatives of this compound exhibited significant anticancer activity compared to standard treatments like Doxorubicin. The study employed the MTT assay to measure cell viability post-treatment .

- Inflammatory Response Modulation : Research indicated that derivatives could modulate inflammatory pathways, suggesting potential therapeutic applications in diseases characterized by chronic inflammation .

Wirkmechanismus

The mechanism of action of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Key Comparison Points

Substitution Position and Bioactivity: The N1-methyl group in 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid differentiates it from non-methylated analogs like 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, which show antioxidant activity . Methylation may alter electron distribution, affecting binding to biological targets. Compounds with substituents at C6/C7 (e.g., methoxy groups) exhibit opioid receptor interactions, suggesting that peripheral modifications can enhance receptor affinity .

Synthetic Accessibility: The methylated derivative is synthesized via alkylation of the parent quinoline core, whereas esters/amides are prepared via reactions with thionyl chloride and amino acids . Derivatives like 1-allyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide require multi-step protocols involving cyclization and chiral resolution .

Crystallographic studies of ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate reveal stable dimer formations via C–H⋯π interactions, critical for solid-state stability .

Biological Applications: Non-methylated analogs are used as intermediates for anticancer derivatives (e.g., 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl] derivatives inhibit MCF-7 breast cancer cells) . Methylated compounds are less studied but may offer improved pharmacokinetic profiles due to enhanced metabolic stability .

Biologische Aktivität

1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a heterocyclic compound with significant biological activity. Its molecular formula is C11H9NO3, and it belongs to the quinoline family, which has been extensively studied for various pharmacological properties. This article explores its biological activities, mechanisms of action, and potential applications in medicine.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : It has shown potential as an antimicrobial agent, particularly against bacterial strains. The mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication and transcription.

- Anticancer Properties : The compound has been evaluated for its anticancer effects against various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells and inhibit cell proliferation .

- Anti-inflammatory Effects : There is evidence suggesting that this compound may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of certain enzymes, thereby preventing substrate access and inhibiting enzymatic reactions.

- Receptor Modulation : It may interact with cell surface receptors, modulating signal transduction pathways that affect cellular responses.

Comparative Analysis with Similar Compounds

The unique substitution pattern of this compound distinguishes it from other quinoline derivatives. Below is a comparison table highlighting its properties relative to similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Hydroxy-2-quinolone | Hydroxyl group at position 4 | Increased solubility and potential antioxidant effects |

| Quinolone antibiotics | Similar quinoline core | Different pharmacological properties based on substituents |

| 6-Bromo-1-methyl-2-oxoquinoline | Bromine at position 6 | Enhanced biological activity due to halogenation |

Case Studies

Several studies have explored the biological activity of this compound:

- Antimycobacterial Activity : A study demonstrated that derivatives of this compound exhibited significant activity against multidrug-resistant strains of Mycobacterium tuberculosis (M. tb). The minimum inhibitory concentration (MIC) values indicated promising efficacy compared to first-line anti-TB drugs .

- Anticancer Studies : In vitro assays using the MCF-7 breast cancer cell line revealed that compounds derived from this scaffold showed significant anticancer activity compared to standard treatments like Doxorubicin. The study employed the MTT assay to measure cell viability post-treatment .

- Inflammatory Response Modulation : Research indicated that derivatives could modulate inflammatory pathways, suggesting potential therapeutic applications in diseases characterized by chronic inflammation .

Q & A

Q. What are the established synthetic methodologies for 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid?

The compound is synthesized via cyclization and functionalization reactions. A representative method involves reacting malonic acid with isatin derivatives under reflux conditions. For example, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (a precursor) is chlorinated using POCl₃ in DMF at 100°C for 4 hours to introduce substituents . Key steps include:

Q. Which analytical techniques are critical for characterizing this compound?

Structural elucidation relies on:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring structure .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 189.17 for C₁₀H₇NO₃) .

- Melting Point Analysis : Used to assess purity .

Advanced Research Questions

Q. How can derivatives of this compound be designed to enhance biological activity?

Derivatives are synthesized by coupling the carboxylic acid group with amino esters or heterocycles. For example:

- Coupling Agents : HBTU/TEA in DMF facilitates amide bond formation with methylated amino esters (e.g., L-alanine-OMe) .

- Substituent Effects : Bromination at the 6-position (e.g., 6-bromo derivatives) improves antibacterial activity .

- Structure-Activity Relationship (SAR) : Electron-withdrawing groups enhance oxidative stability and target binding .

Q. What methodological considerations are essential for evaluating its antibacterial efficacy?

Two primary assays are used:

- Disk Diffusion : Compounds are impregnated onto filter disks and placed on Mueller-Hinton agar inoculated with bacterial strains (e.g., E. coli, S. aureus). Zones of inhibition are measured after 24 hours .

- Minimum Inhibitory Concentration (MIC) : Serial dilutions in microplates determine the lowest concentration inhibiting bacterial growth (e.g., MIC ≤ 64 µg/mL indicates potency) .

Q. How can solubility and stability challenges be addressed in experimental setups?

Q. How should researchers resolve contradictions in spectral data during structural analysis?

- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations).

- Crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves ambiguous substituent positions .

- Isotopic Labeling : ¹⁵N or ¹³C labeling clarifies complex splitting patterns in crowded spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.